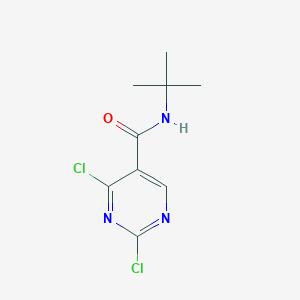
2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide
概要
説明
2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a carboxylic acid group at position 5, and a tert-butylamide group attached to the carboxylic acid.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-dichloropyrimidine with tert-butylamine in the presence of a suitable base, such as triethylamine, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
化学反応の分析
Types of Reactions: 2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile used, products such as amides, thiols, or ethers can be formed.
Oxidation Products: Carboxylates or ketones.
Reduction Products: Alcohols or amines.
科学的研究の応用
Chemistry: 2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential anti-inflammatory and antimicrobial properties. It is used in the development of new drugs targeting specific enzymes or receptors involved in inflammatory pathways .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of coatings, adhesives, and polymers .
作用機序
The mechanism of action of 2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interact with microbial cell membranes, leading to antimicrobial effects .
類似化合物との比較
- 2,4-Dichloro-5-pyrimidinecarbonyl chloride
- 2,4-Dichloro-5-pyrimidinecarboxylic acid
- 2,4-Dichloro-5-pyrimidinecarboxylic acid methyl ester
Comparison: 2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide is unique due to the presence of the tert-butylamide group, which imparts specific chemical properties and reactivity. Compared to its analogs, this compound exhibits enhanced stability and solubility, making it more suitable for certain applications in pharmaceuticals and materials science .
特性
IUPAC Name |
N-tert-butyl-2,4-dichloropyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O/c1-9(2,3)14-7(15)5-4-12-8(11)13-6(5)10/h4H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKVWBUITNKPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=C(N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
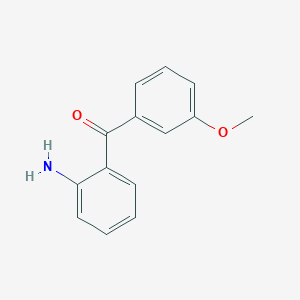
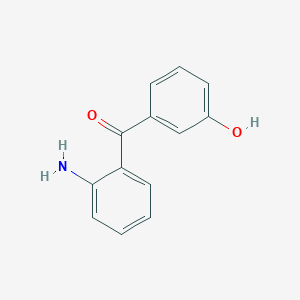
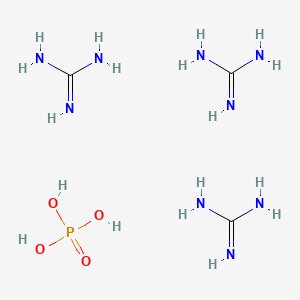
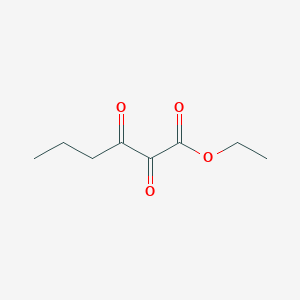
![N-(3-hydroxyphenyl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3264252.png)
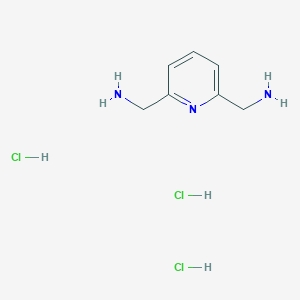
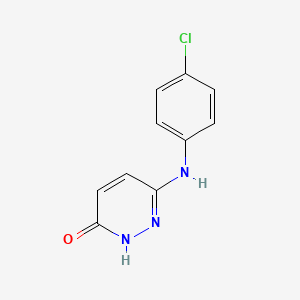
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene](/img/structure/B3264286.png)
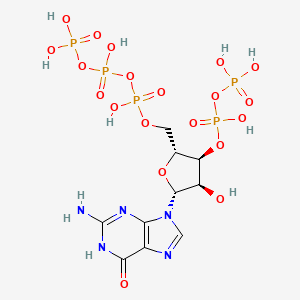
![[1-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B3264295.png)
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B3264301.png)
![[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene](/img/structure/B3264310.png)
![[(2-Aminobutyl)sulfanyl]benzene](/img/structure/B3264322.png)
![[S,(+)]-3-Hydroxy-4-pentenoic acid](/img/structure/B3264329.png)
